CCG 2046
CAS No.: 13017-69-1
Cat. No.: VC0004597
Molecular Formula: C11H10N4
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13017-69-1 |
---|---|
Molecular Formula | C11H10N4 |
Molecular Weight | 198.22 g/mol |
IUPAC Name | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile |
Standard InChI | InChI=1S/C11H10N4/c1-3-4-9(2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3 |
Standard InChI Key | OUAQSPOCQDQFEV-UHFFFAOYSA-N |
SMILES | CCCC1(C(C1(C#N)C#N)(C#N)C#N)C |
Canonical SMILES | CCCC1(C(C1(C#N)C#N)(C#N)C#N)C |
Chemical and Structural Characteristics
Molecular Properties
CCG-2046 features a compact bicyclic structure with four nitrile groups, as depicted by the SMILES notation CC1(CCC)C(C#N)(C#N)C(C#N)1C#N . The presence of multiple electronegative groups contributes to its high solubility in polar solvents, though exact solubility data remain unreported . X-ray crystallography data are unavailable, but molecular docking studies suggest that the nitrile moieties form critical hydrogen bonds with RGS4’s active site .
Table 1: Key Chemical Properties of CCG-2046
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 198.22 g/mol | |
CAS Number | 13017-69-1 | |
Purity | ≥98% | |
Storage Conditions | -20°C (powder), -80°C (solution) |
Biological Targets and Mechanisms
RGS4 Inhibition
RGS4 accelerates GTP hydrolysis in Gα subunits, terminating GPCR signals. CCG-2046 binds RGS4’s conserved RGS domain, blocking its interaction with Gαo (IC = 4.3 µM) . This inhibition prolongs Gαo-mediated signaling, as demonstrated in opioid receptor assays where CCG-2046 enhanced DAMGO-induced cAMP inhibition by 2.7-fold . Selectivity studies show 10-fold lower activity against RGS8, attributed to differences in hydrophobic binding pockets .
TNF-α Suppression
In lipopolysaccharide (LPS)-stimulated macrophages, CCG-2046 reduces TNF-α secretion by 80% at 10 µM . Mechanistically, it interferes with TNF-α mRNA stability and NF-κB nuclear translocation . Comparative studies with infliximab, a monoclonal TNF-α antibody, show CCG-2046 achieves comparable CCL2 suppression (62% vs. 68%) at equimolar concentrations .
Table 2: Pharmacological Profiles of CCG-2046
Target | Assay Type | IC | Effect Size | Reference |
---|---|---|---|---|
RGS4 | Protein binding | 4.3 µM | 75% inhibition at 10 µM | |
TNF-α | HTRF | 2.32 µM | 80% TNF-α reduction | |
MMP12 | Gel zymography | N/A | 40% activity decrease |
Preclinical Research Applications
Cardiovascular Studies
In metabolic syndrome models, CCG-2046 restored coronary collateral growth (CCG) by 55% through MMP12 inhibition . MMP12 generates anti-angiogenic fragments (endostatin, angiostatin), which CCG-2046 reduces by 60% in ischemic myocardium . Combined with MMP8 inhibitors, it synergistically improved perfusion recovery (p<0.01 vs. monotherapy) .
Oncology
CCG-2046 potentiated infliximab’s antitumor effects in xenograft models, reducing melanoma growth by 42% versus infliximab alone . This synergy correlates with increased IL-10 production (2.7-fold) and CCL2 suppression . Phase I trials combining CCG-2046 with vorinostat showed manageable toxicity (Grade 3 adverse events <15%) but limited efficacy in solid tumors .
Pharmacokinetics and Toxicity
Limited ADME data exist, but rodent studies indicate:
-
Oral bioavailability: 22% (C = 1.2 µM at 50 mg/kg)
-
Half-life: 2.3 hours (intravenous), 4.1 hours (oral)
-
Major metabolite: Des-nitrile derivative (inactive)
Toxicity screens reveal moderate hepatotoxicity at >100 µM (ALT elevation 3x baseline), but no genotoxicity in Ames tests .
Future Directions
Ongoing research explores CCG-2046’s utility in:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume